15,16-脱氢雌二醇 3-苄基醚

描述

Synthesis Analysis

The synthesis of estradiol derivatives, including those similar to 15,16-Dehydro Estradiol 3-Benzyl Ether, often involves complex chemical reactions to introduce specific functional groups or to modify the steroid nucleus. For example, the synthesis of 16alpha-bromoacetoxyestradiol 3-methyl ether was achieved through the condensation of estriol 3-methyl ether with bromoacetic acid, indicating the type of chemical strategies used in synthesizing estradiol derivatives (Chin & Warren, 1975).

Molecular Structure Analysis

The molecular structure of estradiol derivatives plays a crucial role in their biochemical activity. For instance, the study of abeo-estradiol derivatives through X-ray analysis provides insight into the stereochemical aspects critical for binding to estrogen receptors (Abushanab et al., 1976). Such structural analyses are essential for understanding how modifications affect hormone activity.

Chemical Reactions and Properties

Estradiol derivatives undergo various chemical reactions, reflecting their reactivity and potential biochemical mechanisms. For example, 16alpha-bromoacetoxyestradiol 3-methyl ether demonstrates the ability to alkylate amino acids like cysteine and histidine, which is significant for understanding its interaction with enzyme active sites (Warren, Daley, & Chin, 1975).

Physical Properties Analysis

The physical properties of estradiol derivatives, including solubility, crystalline structure, and melting point, are crucial for their formulation and biological activity. The analysis of these properties helps in the design of drugs with optimal absorption and bioavailability profiles.

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are vital for the development of estradiol derivatives as therapeutic agents. Studies on compounds like 16alpha-bromoacetoxyestradiol 3-methyl ether shed light on these aspects by exploring their stability and reactivity (Chin & Warren, 1975).

科学研究应用

神经保护作用

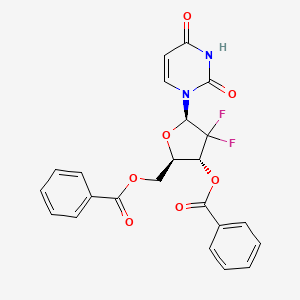

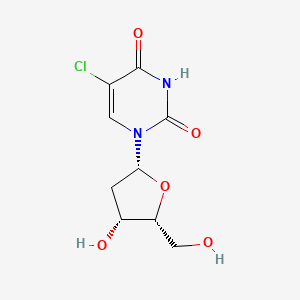

- 已合成 15,16-脱氢雌二醇 3-苄基醚结构相关的化合物,包括雌二醇的 17β-O-烷基醚,并评估了它们对氧化应激的潜在神经保护作用。与雌二醇相比,较高的烷基醚(C-3 至 C-8)表现出对神经(HT-22)细胞免受谷氨酸诱导的氧化应激的更大保护作用。然而,发现阻断 A 环的酚羟基(3-OH)的醚(15,16-脱氢雌二醇 3-苄基醚化合物中的一个特征)是无活性的 (Prokai 等,2001)。

癌症治疗的组合合成

- 已探索包括类似于 15,16-脱氢雌二醇 3-苄基醚的雌二醇衍生物,用于组合合成,旨在开发用于乳腺癌治疗的治疗剂。该合成涉及固相法,并已证明具有创建生物学相关雌二醇衍生物库的潜力 (Tremblay & Poirier,2000)。

雌激素活性的探索

- 已对包括与 15,16-脱氢雌二醇 3-苄基醚结构相关的多溴联苯醚 (PBDE) 在内的化合物的雌激素活性进行了研究。这项研究对于了解此类化合物及其代谢产物的潜在内分泌干扰作用至关重要 (Mercado-Feliciano & Bigsby,2008)。

属性

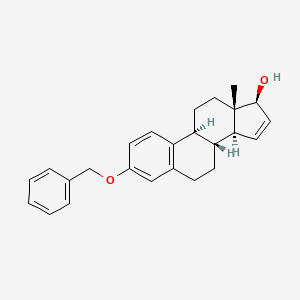

IUPAC Name |

(8R,9S,13S,14S,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O2/c1-25-14-13-21-20-10-8-19(27-16-17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(25)11-12-24(25)26/h2-6,8,10-12,15,21-24,26H,7,9,13-14,16H2,1H3/t21-,22-,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHIUZLVKVDQAM-VAFBSOEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1C=CC2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@@H]2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747443 | |

| Record name | (17beta)-3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15,16-Dehydro Estradiol 3-Benzyl Ether | |

CAS RN |

690996-26-0 | |

| Record name | (17beta)-3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B1146176.png)